N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride
Description
N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride (CAS: 1313731-98-4) is a heterocyclic compound with the molecular formula C₈H₇ClN₄OS and a purity of ≥97% . The structure comprises a 1,3,4-thiadiazole ring fused to a nicotinamide moiety, with the latter derived from vitamin B3 (nicotinic acid). The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Thiadiazole derivatives are well-documented for their antimicrobial, anticancer, and enzyme-inhibitory properties, and the inclusion of the nicotinamide group may confer additional metabolic or receptor-binding activity due to its role in NAD+ biosynthesis .
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS.ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;/h1-5H,(H,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGXMXMKOETBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Thiosemicarbazides
Thiosemicarbazides undergo cyclodehydration in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid to form 1,3,4-thiadiazoles. For N-(1,3,4-thiadiazol-2-yl)nicotinamide hydrochloride, this method involves:
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Formation of Nicotinamide Thiosemicarbazide : Reacting nicotinamide hydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) yields a thiosemicarbazide intermediate.
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Cyclization : Treatment with POCl₃ at 80–90°C for 1 hour induces ring closure, forming the 1,3,4-thiadiazole core.
Representative Reaction Conditions
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Phenyl isothiocyanate | RT | 4 h | 85% |
| 2 | POCl₃ | 90°C | 1 h | 78% |
This method is favored for scalability, though purification challenges may arise due to byproducts.
Desulfurative Cyclization with Carbon Disulfide
Alternative routes employ carbon disulfide (CS₂) under basic conditions. For example:
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Thiosemicarbazide Synthesis : Nicotinamide hydrazide reacts with CS₂ in ethanol with potassium hydroxide.
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Cyclization : Heating the intermediate under reflux forms the thiadiazole ring, followed by hydrochloride salt formation via HCl treatment.
Key Analytical Data
Functionalization of the Thiadiazole Ring
Acylation at the 2-Position
The 2-amino group of 5-substituted-1,3,4-thiadiazoles reacts with acyl chlorides to form amides. For N-(1,3,4-thiadiazol-2-yl)nicotinamide:
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Synthesis of 2-Amino-1,3,4-thiadiazole : Prepared via cyclization as above.
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Coupling with Nicotinoyl Chloride : Reacting 2-amino-1,3,4-thiadiazole with nicotinoyl chloride in tetrahydrofuran (THF) yields the target amide.
Optimization Notes
Hydrochloride Salt Formation
The free base is treated with concentrated HCl in ethanol, followed by recrystallization to obtain the hydrochloride salt.
Critical Parameters
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Stoichiometry : 1:1 molar ratio of free base to HCl prevents over-acidification.
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Recrystallization Solvent : Ethanol/water (3:1) yields high-purity crystals (>97%).
Alternative Pathways and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of thiosemicarbazides with POCl₃ under microwaves (300 W, 100°C) achieves 88% yield in 15 minutes.
Solid-Phase Synthesis
Combinatorial approaches using resin-bound intermediates enable high-throughput production. A reported protocol involves:
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Immobilization of nicotinamide on Wang resin.
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Sequential coupling with thiourea and cyclization with iodine.
Advantages : Reduced purification steps, yields >80%.
Analytical Characterization and Quality Control
Purity Assessment
Stability Studies
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Overview : The 1,3,4-thiadiazole moiety is widely recognized for its antimicrobial properties. Compounds containing this scaffold have been shown to exhibit significant antibacterial and antifungal activities.
- Antibacterial Properties : Research indicates that derivatives of 1,3,4-thiadiazole demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
- Antifungal Properties : Studies have highlighted the antifungal efficacy of thiadiazole derivatives against pathogens such as Candida albicans and Aspergillus fumigatus. Some compounds exhibited MIC values that surpassed those of conventional antifungal agents like itraconazole .
Anticancer Applications
Overview : The potential of N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride as an anticancer agent has been a significant focus of research.
- Cytotoxicity Studies : Various studies have synthesized novel 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. For example, one compound was found to inhibit the Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM, demonstrating selective activity against chronic myelogenous leukemia cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of specific kinases that are crucial for cancer cell proliferation .
Other Pharmacological Activities
In addition to antimicrobial and anticancer applications, this compound exhibits a variety of other pharmacological effects:
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory mediators .
- Antitubercular Activity : The compound has also been explored for its potential in treating tuberculosis due to its ability to inhibit the growth of Mycobacterium tuberculosis .
Summary Table of Applications
| Application | Activity Type | Notable Findings |
|---|---|---|
| Antimicrobial | Antibacterial | Effective against S. aureus, E. coli |
| Antifungal | Superior activity compared to itraconazole | |
| Anticancer | Cytotoxicity | Inhibits Bcr-Abl kinase; selective against K562 cells |
| Mechanism | Induces apoptosis; inhibits kinase activity | |
| Other Pharmacological | Anti-inflammatory | Reduces pro-inflammatory mediators |
| Antitubercular | Inhibits M. tuberculosis growth |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Study on Antibacterial Efficacy : A study demonstrated that a specific derivative showed significant antibacterial activity with an MIC lower than that of traditional antibiotics against resistant strains .
- Cytotoxicity in Cancer Research : Another study focused on the synthesis and evaluation of new thiadiazole derivatives that exhibited promising results in inhibiting cancer cell lines associated with various types of tumors .
Mechanism of Action
The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Aquaporin 4 (AQP4), a water channel protein in the brain . This inhibition affects fluid homeostasis and can have therapeutic implications in conditions like brain edema .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Structurally analogous compounds (Table 1) share the 1,3,4-thiadiazole core but differ in substituents on the thiadiazole ring and the acetamide/phenoxy groups. For instance:
- N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5f): Melting point (m.p.) 158–160°C, yield 79% .
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): m.p. 138–140°C, yield 82% .
The target compound’s hydrochloride salt likely exhibits a higher melting point than neutral analogs due to ionic interactions, though exact data are unavailable . Bulky substituents (e.g., benzylthio in 5h ) reduce melting points (133–135°C) compared to smaller groups (e.g., methylthio in 5f ) .
Structural and Functional Differences
- Thiadiazole vs. Thiazole Rings: The compound in , 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, replaces the thiadiazole with a thiazole ring (one sulfur, one nitrogen). The dichlorophenyl group in creates a 61.8° dihedral angle with the thiazole ring, whereas the nicotinamide group in the target compound may adopt a different conformation due to its planar pyridine ring .
- Hydrogen Bonding : The compound forms N–H⋯N hydrogen-bonded dimers, a feature critical for crystal packing. The hydrochloride salt of the target compound may exhibit stronger ionic or hydrogen-bonding networks due to the chloride counterion .
Pharmacological Implications
Thiadiazole derivatives often exhibit enhanced bioactivity compared to thiazoles due to increased nitrogen content and electron-deficient aromatic systems. The nicotinamide moiety in the target compound could modulate pharmacokinetics by improving cellular uptake or targeting NAD+-dependent enzymes, unlike the dichlorophenyl group in , which may enhance lipophilicity and membrane penetration .
Table 1: Comparison of N-(1,3,4-Thiadiazol-2-yl)nicotinamide Hydrochloride with Analogues
Biological Activity
N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article focuses on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring which is known for its stability and reactivity. The presence of the thiadiazole moiety contributes to its biological activity, particularly in inhibiting various enzymes and pathways associated with disease.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli (G-) | Moderate | 32 μg/mL |
| Klebsiella pneumoniae (G-) | Strong | 16 μg/mL |
| Staphylococcus aureus (G+) | Very Strong | 8 μg/mL |
| Streptococcus mutans (G+) | Moderate | 64 μg/mL |
The compound's effectiveness against Staphylococcus aureus, particularly methicillin-resistant strains, highlights its potential as a new antibacterial agent in the face of rising antibiotic resistance .
Anticancer Activity
Research indicates that this compound has promising anticancer properties. It has been tested against various cancer cell lines:
| Cancer Cell Line | Activity | IC50 Value |
|---|---|---|
| MCF-7 (Breast Cancer) | High | 15 µM |
| SK-BR-3 (Breast Cancer) | Very High | 10 µM |
| A549 (Lung Cancer) | Moderate | 25 µM |
| H1975 (Lung Cancer) | Moderate | 30 µM |
In vitro studies demonstrated that the compound inhibits cell proliferation effectively, particularly in breast cancer cell lines .
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the activity of key proteins involved in cancer progression and bacterial virulence:
- Inhibition of EGFR and HER-2 Kinases : This inhibition is crucial for the development of targeted therapies in cancer treatment .
- Interaction with Aquaporin 4 (AQP4) : This water channel protein plays a role in various physiological processes; inhibition may lead to therapeutic effects in neurological disorders .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy Study : A study evaluated the compound's antibacterial activity against clinical isolates of MRSA. Results indicated that it outperformed traditional antibiotics like vancomycin .
- Anticancer Potential : In a comparative study involving multiple cancer cell lines, this compound demonstrated significant cytotoxicity with low IC50 values across several tested lines .
Q & A
Q. What are the recommended synthetic routes for preparing N-(1,3,4-thiadiazol-2-yl)nicotinamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling between nicotinoyl derivatives and 2-amino-1,3,4-thiadiazole. A validated approach involves reacting nicotinic acid derivatives (e.g., nicotinoyl chloride) with 2-amino-1,3,4-thiadiazole in dichloromethane or DMF under inert conditions. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used as a coupling agent with triethylamine as a base at 0–5°C, followed by acidification with HCl to isolate the hydrochloride salt . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1:1.2 molar ratio of acid to amine) to maximize yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Purity can be assessed using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid) and confirmed via elemental analysis (C, H, N, S, Cl). Structural characterization employs:
- NMR : and NMR in DMSO-d6 to identify aromatic protons (nicotinamide ring: δ 8.5–9.0 ppm) and thiadiazole protons (δ 7.8–8.2 ppm) .
- FT-IR : Peaks at ~1670 cm (amide C=O), ~1550 cm (thiadiazole C=N), and 2500–2800 cm (HCl salt N–H stretch) .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] at m/z 207.2 (free base) .
Q. What solvent systems are suitable for handling this compound in biological assays?
Methodological Answer: The compound is sparingly soluble in water and ethanol but dissolves in DMSO (≥12.07 mg/mL). For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (e.g., PBS) to ≤0.1% DMSO to avoid cytotoxicity. Sonication or gentle heating (37°C) may aid dissolution .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving torsional angles and hydrogen-bonding networks. For example:
- Grow crystals via slow evaporation of a methanol/acetone (1:1) mixture.
- Use SHELX programs (e.g., SHELXL for refinement) to analyze dihedral angles between the nicotinamide and thiadiazole rings, which influence biological activity. Hydrogen-bonding interactions (e.g., N–H⋯N or N–H⋯O) can stabilize crystal packing and inform solubility profiles .
- Validate against computational models (e.g., DFT geometry optimization) to identify discrepancies in bond lengths or angles .
Q. How do structural modifications to the thiadiazole ring impact the compound’s biological activity?
Methodological Answer: Systematic SAR studies involve synthesizing analogs with substituents (e.g., methyl, sulfonamide, or halogen groups) at the 5-position of the thiadiazole ring. For example:
- Replace the thiadiazole with a triazole or oxadiazole to assess heterocycle specificity.
- Evaluate insecticidal activity using Spodoptera littoralis bioassays (e.g., LC determination via leaf-dip method) .
- Compare with analogs like N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide to identify critical pharmacophores .
Q. How should researchers address contradictions in reported biological activity data for thiadiazole derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural impurities. Mitigation strategies include:
- Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed pH, temperature, and solvent systems).
- Purity Verification : Recharacterize compounds via HPLC and NMR before testing.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(5-(arylthio)-1,3,4-thiadiazol-2-yl)acetamides) to identify trends in substituent effects .
Q. What computational methods are effective for predicting the binding affinity of this compound to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase or cathepsin G. Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors on the thiadiazole ring) using tools like LigandScout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
